![molecular formula C23H34N2O2 B4842731 4-(4-{[4-cyclohexyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenyl)-3-butyn-1-ol](/img/structure/B4842731.png)
4-(4-{[4-cyclohexyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenyl)-3-butyn-1-ol
Overview
Description
4-(4-{[4-cyclohexyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenyl)-3-butyn-1-ol is a compound of interest in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a selective serotonin reuptake inhibitor (SSRI) and has been investigated for its use in treating depression and anxiety disorders.
Mechanism of Action
The mechanism of action of 4-(4-{[4-cyclohexyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenyl)-3-butyn-1-ol involves inhibition of serotonin reuptake in the brain. This leads to increased levels of serotonin in the synaptic cleft, which can help alleviate symptoms of depression and anxiety.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(4-{[4-cyclohexyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenyl)-3-butyn-1-ol are primarily related to its activity as an 4-(4-{[4-cyclohexyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenyl)-3-butyn-1-ol. It can increase the levels of serotonin in the brain, which can lead to improvements in mood and anxiety symptoms. However, it may also have side effects related to serotonin excess, such as gastrointestinal disturbances and sexual dysfunction.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(4-{[4-cyclohexyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenyl)-3-butyn-1-ol in lab experiments is its specificity as an 4-(4-{[4-cyclohexyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenyl)-3-butyn-1-ol. This can allow for more targeted investigations into the role of serotonin in various physiological and pathological processes. However, one limitation is the potential for off-target effects, as the compound may interact with other neurotransmitter systems in addition to serotonin.
Future Directions
There are several potential future directions for research on 4-(4-{[4-cyclohexyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenyl)-3-butyn-1-ol. One area of interest is its use in combination with other drugs or therapies for depression and anxiety. Another direction is investigating its potential use in other disorders that involve dysregulation of serotonin, such as obsessive-compulsive disorder or post-traumatic stress disorder. Additionally, further studies could be done to elucidate the molecular mechanisms underlying its activity as an 4-(4-{[4-cyclohexyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenyl)-3-butyn-1-ol and to identify potential therapeutic targets for drug development.
Scientific Research Applications
The scientific research application of 4-(4-{[4-cyclohexyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenyl)-3-butyn-1-ol lies in its potential therapeutic use as an 4-(4-{[4-cyclohexyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenyl)-3-butyn-1-ol. It has been investigated for its efficacy in treating depression and anxiety disorders, and has shown promising results in preclinical studies.
properties
IUPAC Name |
4-[4-[[4-cyclohexyl-3-(2-hydroxyethyl)piperazin-1-yl]methyl]phenyl]but-3-yn-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N2O2/c26-16-5-4-6-20-9-11-21(12-10-20)18-24-14-15-25(23(19-24)13-17-27)22-7-2-1-3-8-22/h9-12,22-23,26-27H,1-3,5,7-8,13-19H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJBSYFJRXJNHQF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2CCO)CC3=CC=C(C=C3)C#CCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-{[4-Cyclohexyl-3-(2-hydroxyethyl)piperazin-1-yl]methyl}phenyl)but-3-yn-1-ol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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